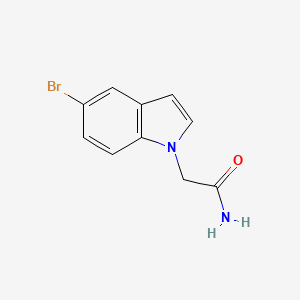

2-(5-bromo-1H-indol-1-yl)acetamide

Descripción general

Descripción

2-(5-bromo-1H-indol-3-yl)acetamide is a chemical compound with the CAS Number: 196081-79-5 . It has a molecular weight of 253.1 and its IUPAC name is 2-(5-bromo-1H-indol-3-yl)acetamide . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 2-(5-bromo-1H-indol-3-yl)acetamide involves refluxing the nitrile in t-BuOH containing finely powdered 85% KOH . The reaction mixture is then cooled to room temperature, diluted with water, and acidified with 1 N HCl . The resulting suspension is filtered at the vacuum and the filter cake is washed with water then dried in vacuo .Molecular Structure Analysis

The InChI code for 2-(5-bromo-1H-indol-3-yl)acetamide is 1S/C10H9BrN2O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(12)14/h1-2,4-5,13H,3H2,(H2,12,14) . The InChI key is DVPBWLLOGOINDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(5-bromo-1H-indol-3-yl)acetamide is a solid compound . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Characterization : Duranti et al. (1992) detailed the synthesis and characterization of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide, also known as 2-bromomelatonin. They demonstrated its potent agonist properties in physiological studies and noted its enhanced activity in inhibiting cortical neuron firing activity, suggesting applications in neuroscience research (Duranti et al., 1992).

Therapeutic Applications : Rubab et al. (2015) synthesized a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which exhibited antibacterial activity and enzyme inhibition potential. These findings suggest potential applications in developing new therapeutic agents (Rubab et al., 2015).

Anti-inflammatory Drug Design : Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and conducted molecular docking analysis to confirm its anti-inflammatory activity. This research provides a basis for the development of anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antiplasmodial Properties : Mphahlele et al. (2017) explored the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, revealing their potential in treating malaria (Mphahlele et al., 2017).

- (1H-Indol-3-yl)-2-Thioxopyridine Derivatives, highlighting their antimicrobial and GST enzyme activity, thus offering insights into new antimicrobial agents (Attaby et al., 2007).

Bronsted Acid-Assisted Cyclization : Aksenov et al. (2020) developed a Bronsted-acid mediated cascade process to synthesize 2-(1H-indol-2-yl)acetamides, opening new avenues in medicinal chemistry for assembling various isotryptamine derivatives (Aksenov et al., 2020).

Antimicrobial Activity and Antioxidant Properties : Naraboli and Biradar (2017) synthesized and characterized new indole derivatives bearing benzimidazole/benzothiazole moiety. They evaluated these compounds for antimicrobial activity and antioxidant properties, highlighting their potential as therapeutic agents (Naraboli & Biradar, 2017).

Cytotoxic Agents : Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity, suggesting potential applications in cancer treatment (Modi et al., 2011).

Antimicrobial Activity : Mageed et al. (2021) investigated the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, indicating their potential as antimicrobial agents (Mageed et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-bromoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDKQXJXRSDRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)N)C=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4104409.png)

![ethyl 4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4104428.png)

![N-cyclopentyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4104437.png)

![N-{[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4104457.png)

![3-(4-bromophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4104460.png)

![1-ethyl-4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4104469.png)

![N-(4-nitrophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4104473.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4104481.png)

![1-(4-methylphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]phthalazine](/img/structure/B4104490.png)